molecular formula C6H12O2 B3057097 Cyclohexyl hydroperoxide CAS No. 766-07-4

Cyclohexyl hydroperoxide

Cat. No. B3057097
Key on ui cas rn: 766-07-4
M. Wt: 116.16 g/mol
InChI Key: FGGJBCRKSVGDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07834217B2

Procedure details

In a 350-ml autoclave made of stainless steel SUS 316 and equipped with a stirrer were placed 80 g (0.95 mol) of cyclohexane and 2 g of a 5 percent by weight N-hydroxysuccinimide aqueous solution which contained 100 mg of N-hydroxysuccinimide dissolved therein, at room temperature (25° C.). The autoclave was hermetically sealed, pressurized to 3 MPa (gauge pressure) with a gaseous mixture of 50 percent by volume oxygen and 50 percent by volume nitrogen, and the aqueous solution therein was stirred at 150° C. for 1 hour. As a result, 36 mmol of cyclohexane reacted (with a conversion of 3.8%) and thereby yielded 9.2 mmol of cyclohexanone (with a selectivity of 25.6%), 4.6 mmol of cyclohexanol (with a selectivity of 12.8%), and 12.3 mmol of cyclohexyl hydroperoxide (with a selectivity of 34.2%). The total yield of cyclohexanone, cyclohexanol, and cyclohexyl hydroperoxide was 2.7%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
36 mmol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH:7]N1[C:12](=[O:13])[CH2:11][CH2:10][C:9]1=O.[O:15]=[O:16]>>[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:12]1([OH:13])[CH2:11][CH2:10][CH2:9][CH2:2][CH2:1]1.[CH:1]1([O:15][OH:16])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Four
Name
Quantity
100 mg
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Six
Name
Quantity
36 mmol
Type
reactant
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the aqueous solution therein was stirred at 150° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
(25° C.)
CUSTOM
Type
CUSTOM
Details
The autoclave was hermetically sealed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.2 mmol
Name
Type
product
Smiles
C1(CCCCC1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.6 mmol
Name
Type
product
Smiles
C1(CCCCC1)OO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.3 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.